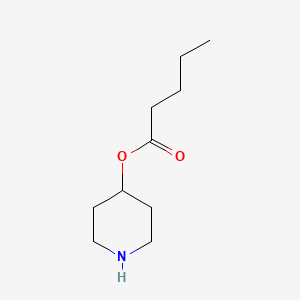

Piperidin-4-YL pentanoate

Description

Structure

3D Structure

Properties

CAS No. |

381725-68-4 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

piperidin-4-yl pentanoate |

InChI |

InChI=1S/C10H19NO2/c1-2-3-4-10(12)13-9-5-7-11-8-6-9/h9,11H,2-8H2,1H3 |

InChI Key |

QISQNBJNJNBVRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC1CCNCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Piperidin-4-yl Pentanoate: A Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the synthesis of piperidin-4-yl pentanoate, a key chemical intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process involving the protection of the piperidine nitrogen, esterification of the hydroxyl group, and subsequent deprotection to yield the final product. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to aid researchers in the successful synthesis of this important molecule.

Synthetic Strategy Overview

The most common and efficient synthetic route to this compound involves a three-step process:

-

Protection of the Piperidine Nitrogen: The secondary amine in the piperidine ring is protected to prevent it from reacting during the subsequent esterification step. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its ease of removal.

-

Esterification: The hydroxyl group at the 4-position of the protected piperidine is esterified with a pentanoic acid derivative, typically pentanoyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

-

Deprotection: The Boc protecting group is removed from the piperidine nitrogen under acidic conditions to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

This procedure outlines the protection of the nitrogen atom of 4-hydroxypiperidine using di-tert-butyl dicarbonate.

Reaction:

Caption: Synthesis of N-Boc-4-hydroxypiperidine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxypiperidine | 101.15 | 10.0 g | 98.9 mmol |

| Di-tert-butyl dicarbonate | 218.25 | 21.6 g | 98.9 mmol |

| 1 M Sodium Bicarbonate (aq) | - | 150 mL | - |

| Dichloromethane (DCM) | - | As needed | - |

Procedure:

-

In a suitable reaction vessel, dissolve 10.0 g (98.9 mmol) of 4-hydroxypiperidine in 150 mL of 1 M aqueous sodium hydrogen carbonate solution.

-

To this solution, add 21.6 g (98.9 mmol) of di-tert-butyl dicarbonate dissolved in dichloromethane.

-

Stir the resulting biphasic mixture vigorously at room temperature for 15 hours.

-

After the reaction is complete, separate the organic phase.

-

Extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate as an oil. The product is often used in the next step without further purification.

Quantitative Data:

| Product | Yield | Purity |

| tert-butyl 4-hydroxypiperidine-1-carboxylate | Quantitative | >95% (typically) |

Step 2: Synthesis of tert-butyl 4-(pentanoyloxy)piperidine-1-carboxylate

This step involves the esterification of the hydroxyl group of N-Boc-4-hydroxypiperidine with pentanoyl chloride.

Reaction:

An In-depth Technical Guide on the Core Chemical Properties of 4-Piperidyl Pentanoate

This technical guide provides a comprehensive overview of the predicted chemical and biological properties of 4-piperidyl pentanoate. It is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis, characterization, and potential applications of this and similar piperidine-based compounds.

Chemical Structure and Properties

4-Piperidyl pentanoate is an ester formed from 4-hydroxypiperidine and pentanoic acid. The piperidine ring provides a basic nitrogen atom, while the pentanoate chain is a non-polar alkyl group. This combination of a polar, heterocyclic head and a lipophilic tail suggests potential for biological activity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-piperidyl pentanoate. These values are estimated based on its structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₉NO₂ | - |

| Molecular Weight | 185.26 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar esters. |

| Boiling Point | ~220-240 °C | Estimated based on related piperidine derivatives and pentanoate esters. |

| Melting Point | Not readily predictable; likely low if solid. | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Limited solubility in water. | The ester and alkyl chain decrease water solubility compared to 4-hydroxypiperidine. |

| pKa | ~9-10 | For the protonated piperidine nitrogen, typical for secondary amines in a piperidine ring. |

Predicted Spectral Data

The following tables outline the expected spectral characteristics for 4-piperidyl pentanoate, which are crucial for its identification and characterization.

Table 1.2.1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H on piperidine N | Broad singlet | 1H |

| H on C4 of piperidine | ~4.8 - 5.0 | Multiplet |

| H on C2/C6 of piperidine (axial) | ~2.6 - 2.8 | Multiplet |

| H on C2/C6 of piperidine (equatorial) | ~3.0 - 3.2 | Multiplet |

| H on C3/C5 of piperidine (axial) | ~1.5 - 1.7 | Multiplet |

| H on C3/C5 of piperidine (equatorial) | ~1.8 - 2.0 | Multiplet |

| α-CH₂ of pentanoate | ~2.3 | Triplet |

| β-CH₂ of pentanoate | ~1.6 | Sextet |

| γ-CH₂ of pentanoate | ~1.3 | Sextet |

| δ-CH₃ of pentanoate | ~0.9 | Triplet |

Table 1.2.2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~173 |

| C4 of piperidine | ~70 |

| C2/C6 of piperidine | ~43 |

| C3/C5 of piperidine | ~33 |

| α-C of pentanoate | ~34 |

| β-C of pentanoate | ~27 |

| γ-C of pentanoate | ~22 |

| δ-C of pentanoate | ~14 |

Table 1.2.3: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 184 | [M-H]⁺ |

| 84 | Fragment corresponding to the piperidine ring after loss of the pentanoate group. |

| 85 | Fragment corresponding to pentanoic acid. |

Table 1.2.4: Predicted Infrared (IR) Spectroscopy Peaks

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | N-H stretch | Secondary amine (piperidine) |

| 2960-2850 | C-H stretch | Alkanes |

| ~1735 (strong) | C=O stretch | Ester |

| 1240-1160 (strong) | C-O stretch | Ester |

| ~1100 | C-N stretch | Amine |

Experimental Protocols

Proposed Synthesis of 4-Piperidyl Pentanoate

A plausible synthetic route to 4-piperidyl pentanoate is the esterification of 4-hydroxypiperidine with pentanoyl chloride in the presence of a base to neutralize the HCl byproduct. To avoid N-acylation, the piperidine nitrogen should be protected, for example, with a Boc group, followed by deprotection.

Protocol:

-

Protection of 4-hydroxypiperidine:

-

Dissolve 4-hydroxypiperidine (1 equivalent) in dichloromethane (DCM).

-

Add triethylamine (1.2 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

-

-

Esterification:

-

Dissolve N-Boc-4-hydroxypiperidine (1 equivalent) in DCM.

-

Add a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents).

-

Cool the mixture to 0°C.

-

Add pentanoyl chloride (1.2 equivalents) dropwise.

-

Stir at room temperature for 4-6 hours, monitoring by TLC.

-

After completion, wash with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude N-Boc-4-piperidyl pentanoate. Purify by column chromatography if necessary.

-

-

Deprotection:

-

Dissolve the purified N-Boc-4-piperidyl pentanoate in DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane.[1]

-

Stir at room temperature for 1-2 hours.

-

Concentrate the mixture under reduced pressure to remove the acid and solvent.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield 4-piperidyl pentanoate.

-

References

The Discovery and Synthesis of Novel Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a vast array of pharmaceuticals and natural products.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its importance as a privileged structure in drug design.[1] This technical guide provides an in-depth overview of contemporary strategies for the discovery and synthesis of novel piperidine derivatives, with a focus on their therapeutic potential as anticancer and opioid receptor-modulating agents. Detailed experimental protocols for key synthetic methodologies are provided, alongside a comprehensive summary of quantitative biological data and visualization of relevant signaling pathways.

Key Synthetic Strategies for Piperidine Ring Formation

The construction of the piperidine ring can be broadly categorized into two main approaches: the functionalization of a pre-existing piperidine or pyridine ring, and the de novo synthesis from acyclic precursors.[3] Recent advancements have focused on developing stereoselective and efficient methods for constructing highly substituted piperidines.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient route to complex molecular architectures in a single step, minimizing waste and purification efforts. The three-component Mannich-type reaction is a powerful tool for the stereoselective synthesis of multi-substituted chiral piperidines.[1]

Dearomatization of Pyridines

The catalytic asymmetric dearomatization of pyridines represents a modern and efficient strategy for accessing chiral piperidines.[4] This approach often involves the activation of the pyridine ring, followed by a stereoselective reduction. A chemo-enzymatic approach, combining chemical reduction with biocatalytic stereoselective reduction, has emerged as a powerful method for producing enantioenriched 3- and 3,4-substituted piperidines.[4]

Biological Activity of Novel Piperidine Derivatives

Novel piperidine derivatives have shown significant promise in various therapeutic areas, including oncology and pain management. Their biological activity is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring.

Anticancer Activity

Certain piperidine derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in tumor growth and proliferation. For instance, novel indole-based tyrphostin derivatives incorporating a piperidine moiety have shown significant antiproliferative effects in various cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[5] These compounds are thought to exert their effects through the inhibition of receptor tyrosine kinases such as VEGFR-2.

Table 1: Anticancer Activity of Novel Piperidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [6][7] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Non-Small Cell Lung Cancer) | 1.35 | [7] |

| Indole-based Tyrphostin 2a | HCT-116 (Colon Cancer) | < 10 | [5] |

| Indole-based Tyrphostin 2b | HCT-116 (Colon Cancer) | < 10 | [5] |

| Indole-based Tyrphostin 3a | HCT-116 (Colon Cancer) | < 10 | [5] |

Opioid Receptor Modulation

Piperidine-based structures are central to many potent opioid analgesics.[8] Research in this area focuses on developing novel derivatives with improved side-effect profiles, such as reduced tolerance and dependence. Structure-activity relationship (SAR) studies have been crucial in identifying compounds with high affinity and selectivity for the µ-opioid receptor (MOR).[9]

Table 2: Opioid Receptor Binding Affinity of Novel Piperidine Derivatives

| Compound ID | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Reference |

| (3R, 4S)-23 | MOR | 0.0021 | 0.0013 | [9] |

| (3R, 4S)-23 | DOR | 18.4 | 74.5 | [9] |

| (3R, 4S)-23 | KOR | 25.8 | 116.2 | [9] |

| Compound 23 | MOR | 0.0034 | 0.68 | [9] |

| Compound 23 | DOR | 41.67 | - | [9] |

| Compound 23 | KOR | 7.9 | - | [9] |

Experimental Protocols

General Protocol for Three-Component Vinylogous Mannich-Type Reaction (VMR) for Chiral Piperidine Synthesis

This protocol is adapted from the work of Yang et al. for the synthesis of multi-substituted chiral piperidines.[1]

-

In situ Aldimine Formation: To a solution of the desired aldehyde (1.0 equiv) in dichloromethane (DCM, 0.2 M), add the chiral α-methyl benzylamine (1.0 equiv). Stir the mixture at room temperature for 30 minutes.

-

Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Addition of Lewis Acid and Dienolate: Add Sn(OTf)₂ (1.1 equiv) to the cooled mixture, followed by the dropwise addition of 1,3-bis-trimethylsily enol ether (1.2 equiv).

-

Reaction Progression: Allow the reaction to warm to 0 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Cyclization: Dissolve the crude adduct in DCM and add a catalytic amount of acetic acid. Stir at room temperature until complete cyclization to the 2,3-dihydropyridinone is observed by TLC or LC-MS.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral dihydropyridinone.

General Protocol for Chemo-Enzymatic Dearomatization of Activated Pyridines

This protocol is based on the work of Grogan and Turner for the asymmetric synthesis of stereo-defined piperidines.[4]

-

Preparation of Tetrahydropyridine (THP) Substrate: Prepare the N-substituted tetrahydropyridine from the corresponding activated pyridine using a chemical reductant such as NaBH₄.

-

Biocatalytic Reaction Setup: In a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), combine the THP substrate (e.g., 10 mM), NAD⁺ (or NADP⁺, 1 mM), and the respective amine oxidase (e.g., 6-HDNO) and ene-imine reductase (EneIRED) enzymes.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC for the conversion of the THP to the desired chiral piperidine.

-

Workup and Extraction: Once the reaction is complete, acidify the mixture to pH 2 with HCl and extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted substrate. Basify the aqueous layer to pH 10 with NaOH and extract with the organic solvent to isolate the piperidine product.

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude piperidine by flash column chromatography.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the µ-opioid receptor by an agonist, such as a novel piperidine derivative, initiates a signaling cascade that leads to analgesia.[1][10] This involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Caption: Mu-Opioid Receptor (MOR) Signaling Pathway.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[9] Inhibition of VEGFR-2 signaling is a critical strategy in cancer therapy.

References

- 1. graphviz.org [graphviz.org]

- 2. Edge Attributes | Graphviz [graphviz.org]

- 3. Node Attributes | Graphviz [graphviz.org]

- 4. renenyffenegger.ch [renenyffenegger.ch]

- 5. color | Graphviz [graphviz.org]

- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. colourcontrast.cc [colourcontrast.cc]

- 8. sketchviz.com [sketchviz.com]

- 9. renenyffenegger.ch [renenyffenegger.ch]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

Spectroscopic Analysis of Piperidin-4-yl Pentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of piperidin-4-yl pentanoate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. It also outlines the standard experimental protocols for acquiring these spectra, serving as a valuable resource for researchers engaged in the synthesis and characterization of novel piperidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its constituent substructures, 4-hydroxypiperidine and pentanoic acid, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.0 | m | 1H | H-4 (methine proton on ester-bearing carbon) |

| ~3.0 - 3.2 | m | 2H | H-2e, H-6e (equatorial protons adjacent to N) |

| ~2.6 - 2.8 | m | 2H | H-2a, H-6a (axial protons adjacent to N) |

| ~2.3 | t | 2H | -C(=O)-CH₂- (methylene protons α to carbonyl) |

| ~1.8 - 2.0 | m | 2H | H-3e, H-5e (equatorial protons adjacent to C-4) |

| ~1.5 - 1.7 | m | 4H | H-3a, H-5a (axial protons adjacent to C-4) and -CH₂-CH₂-CH₃ |

| ~1.3 - 1.4 | sextet | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₃ (terminal methyl protons) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (ester carbonyl) |

| ~70 | C-4 (carbon bearing the ester group) |

| ~43 | C-2, C-6 (carbons adjacent to nitrogen) |

| ~34 | -C(=O)-CH₂- (methylene carbon α to carbonyl) |

| ~31 | C-3, C-5 (carbons adjacent to C-4) |

| ~27 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₃ |

| ~14 | -CH₃ (terminal methyl carbon) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Broad | N-H stretch (secondary amine) |

| ~2950 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1465, 1375 | Medium | C-H bend (alkane) |

| ~1240 | Strong | C-O stretch (ester, asymmetric) |

| ~1170 | Strong | C-O stretch (ester, symmetric) |

| ~1100 | Medium | C-N stretch (amine) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 199 | [M]⁺ (Molecular ion) |

| 114 | [M - C₅H₉O]⁺ (Loss of pentanoyl group) |

| 101 | [C₅H₁₁NO]⁺ (Fragment corresponding to 4-hydroxypiperidine) |

| 85 | [C₅H₉]⁺ (Pentanoyl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for specific samples.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Use a spectrometer with a carbon probe.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the deuterated solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, dissolve it in a volatile solvent and inject it into a GC column for separation before introduction into the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI): Typically used with GC-MS. The sample is bombarded with high-energy electrons (70 eV), leading to fragmentation.

-

Electrospray Ionization (ESI): Commonly used for direct infusion of less volatile or thermally labile compounds. The sample solution is sprayed through a high-voltage capillary to produce ions.

-

-

Mass Analysis:

-

A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to determine the molecular weight and deduce the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Strategic Utility of Piperidin-4-yl Pentanoate in the Synthesis of Bioactive Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a vast array of approved therapeutics and clinical candidates. Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility and engage in crucial interactions with biological targets. Within this privileged heterocyclic family, piperidin-4-yl pentanoate emerges as a particularly valuable, yet underexplored, building block for the construction of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a roadmap for its strategic deployment in drug discovery programs.

Synthesis of the this compound Building Block

The synthesis of this compound can be efficiently achieved through the esterification of a suitable 4-hydroxypiperidine precursor. A common and scalable approach involves the reaction of an N-protected 4-hydroxypiperidine with pentanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The protecting group, typically a benzyl or a tert-butoxycarbonyl (Boc) group, can be subsequently removed under appropriate conditions to yield the desired this compound.

A plausible and efficient synthetic route is outlined below:

Scheme 1: Synthesis of this compound

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of N-Boc-piperidin-4-yl pentanoate

-

To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

-

Slowly add pentanoyl chloride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain N-Boc-piperidin-4-yl pentanoate.

Experimental Protocol: Deprotection of N-Boc-piperidin-4-yl pentanoate

-

Dissolve N-Boc-piperidin-4-yl pentanoate (1 equivalent) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

This compound in the Design of Bioactive Molecules

The strategic value of this compound lies in its bifunctional nature. The secondary amine of the piperidine ring serves as a versatile handle for introducing a wide range of substituents, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. The pentanoate ester moiety, on the other hand, can act as a key pharmacophoric element, a prodrug linker, or a group that modulates the molecule's overall lipophilicity and metabolic stability.

Analgesics: Fentanyl Analogs

The 4-anilidopiperidine framework is a well-established pharmacophore for potent opioid analgesics, with fentanyl and its analogs being prime examples. While not directly synthesized from this compound, the closely related intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is crucial in the synthesis of the ultra-short-acting analgesic, remifentanil. This highlights the significance of the 4-ester functionality on the piperidine ring for this class of compounds. The pentanoate group in this compound could be explored to develop novel fentanyl analogs with altered pharmacokinetic profiles.

Anticholinergic Agents

Derivatives of 4-hydroxypiperidine are known to possess anticholinergic activity. The esterification of the 4-hydroxyl group can modulate this activity. By utilizing this compound, novel anticholinergic agents can be synthesized by N-alkylation or N-arylation, potentially leading to compounds with improved efficacy and side-effect profiles for the treatment of conditions such as overactive bladder or chronic obstructive pulmonary disease.

Kinase Inhibitors

The piperidine ring is a common feature in many kinase inhibitors, often serving as a scaffold to correctly orient pharmacophoric groups within the ATP-binding pocket of the kinase. The N-substituted piperidin-4-yl moiety can be a key component in the design of inhibitors for various kinases implicated in cancer and inflammatory diseases. For instance, derivatives of 4-(piperid-3-yl)amino substituted quinazolines have been identified as potent PI3Kδ inhibitors[1]. The use of this compound as a starting material could lead to novel PI3K inhibitors with the ester group potentially interacting with less conserved regions of the kinase domain or modulating cell permeability.

Signaling Pathway: PI3K/Akt/mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data on Bioactive Piperidine Derivatives

| Compound Class | Target | Bioactivity (IC50/EC50) | Reference |

| 4-Anilidopiperidine Carboxylates | Opioid Receptors | Varies (nM to µM range) | |

| 4-(Piperid-3-yl)amino Quinazolines | PI3Kδ | 0.7 nM - 1.3 nM | [1] |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazoles | NO and TNF-α production | 0.86 µM (NO), 1.87 µM (TNF-α) | [2] |

| Diarylpentanoid Piperidones | IL-6 expression | Significant inhibition | [3] |

Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential activities of this compound derivatives.

Experimental Workflow for the Development of Novel Bioactive Molecules

The utilization of this compound as a building block in a drug discovery campaign can follow a structured workflow, from initial library synthesis to lead optimization.

Caption: Drug discovery workflow using this compound.

Conclusion

This compound represents a versatile and strategically valuable building block for the synthesis of novel bioactive molecules. Its bifunctional nature allows for the systematic exploration of chemical space and the modulation of key drug-like properties. While direct examples of its application are emerging, the established importance of the N-substituted piperidin-4-yl ester motif in diverse therapeutic areas, from analgesia to oncology, underscores the significant potential of this scaffold. The synthetic accessibility of this compound, coupled with the potential for diverse functionalization, makes it an attractive starting point for medicinal chemists seeking to develop next-generation therapeutics. Further exploration of this building block is warranted and is anticipated to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

- 1. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Analysis of Piperidin-4-yl Pentanoate: A Methodological Whitepaper

Disclaimer: As of October 2025, a thorough review of scientific literature reveals no specific theoretical or computational studies focused directly on piperidin-4-yl pentanoate. This technical guide, therefore, presents a comprehensive, proposed framework for such an investigation. The methodologies outlined are based on established computational chemistry and molecular modeling techniques frequently applied to piperidine derivatives and other small molecules in drug discovery and materials science. This document is intended to serve as a roadmap for researchers and scientists initiating theoretical and computational studies on this compound.

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their favorable pharmacokinetic and pharmacodynamic properties. This compound, an ester derivative, holds potential for various applications, yet its molecular properties and potential biological interactions remain uncharacterized from a theoretical and computational standpoint. This whitepaper outlines a systematic approach to bridge this knowledge gap, detailing a workflow from quantum chemical calculations to molecular dynamics simulations. The aim is to provide a foundational understanding of its electronic structure, conformational landscape, and potential interactions with biological targets, thereby guiding future experimental work.

Proposed Computational Workflow

A multi-faceted computational approach is proposed to thoroughly characterize this compound. The workflow is designed to investigate the molecule at different levels of theory and complexity, from its intrinsic properties in a vacuum to its behavior in a simulated biological environment.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for determining the intrinsic electronic and structural properties of this compound.

Detailed Protocol: Geometry Optimization and Frequency Analysis

-

Structure Preparation: The initial 3D structure of this compound can be built using molecular modeling software such as Avogadro or GaussView.

-

Computational Method: Perform geometry optimization using a DFT functional, such as B3LYP, which is known for its balance of accuracy and computational cost for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions.

-

Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.

-

Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra.

Data Presentation: Calculated Molecular Properties

The following table summarizes the key quantitative data that would be obtained from these calculations.

| Property | Predicted Value | Units |

| Total Energy | TBD | Hartrees |

| Dipole Moment | TBD | Debye |

| HOMO Energy | TBD | eV |

| LUMO Energy | TBD | eV |

| HOMO-LUMO Gap | TBD | eV |

| Electron Affinity | TBD | eV |

| Ionization Potential | TBD | eV |

| Molecular Electrostatic Potential (Min/Max) | TBD | kcal/mol |

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can provide insights into potential biological activity.

Detailed Protocol: Molecular Docking

-

Target Selection: Based on the structural similarity of the piperidine scaffold to known bioactive molecules, potential protein targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes. A literature search for targets of similar piperidine esters would guide this selection.

-

Ligand Preparation: The 3D structure of this compound, optimized from the quantum chemical calculations, should be used. Appropriate protonation states at physiological pH (7.4) should be assigned.

-

Receptor Preparation: The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands would be removed, and polar hydrogens and charges would be added.

-

Docking Software: Autodock Vina or Glide (Schrödinger) are suitable choices for performing the docking calculations.

-

Binding Site Definition: The binding site can be defined based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.

-

Docking and Scoring: The docking algorithm will generate a series of possible binding poses, which will be ranked based on a scoring function that estimates the binding affinity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the nature of the intermolecular interactions over time.

Detailed Protocol: Molecular Dynamics Simulation

-

System Setup: The top-ranked docked pose of the this compound-protein complex would be used as the starting point. The complex would be placed in a periodic box of explicit water molecules (e.g., TIP3P model) and counter-ions would be added to neutralize the system.

-

Force Field: A standard biomolecular force field, such as AMBER or CHARMM, would be used for the protein, while the ligand parameters would be generated using a tool like Antechamber or CGenFF.

-

Simulation Protocol:

-

Minimization: The system would first be minimized to remove steric clashes.

-

Equilibration: The system would then be gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the complex.

-

Production Run: A production simulation of at least 100 nanoseconds would be run to collect data on the trajectory of the complex.

-

-

Analysis: The trajectory would be analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Conclusion

While direct computational studies on this compound are not yet available, the methodologies outlined in this whitepaper provide a robust framework for its comprehensive theoretical characterization. The proposed workflow, integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, will yield valuable insights into the structural, electronic, and interactive properties of this molecule. The resulting data will be crucial for guiding future experimental research and unlocking the potential of this compound in medicinal chemistry and beyond.

A Comprehensive Guide to the Synthesis of Piperidine Esters for Researchers and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The piperidine ester moiety, in particular, is a key functional group that can influence a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides a detailed literature review of the primary synthetic routes to piperidine esters, focusing on practical experimental protocols, quantitative data comparison, and mechanistic understanding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Synthetic Strategies

The synthesis of piperidine esters can be broadly categorized into two main approaches:

-

Esterification of a pre-existing piperidine carboxylic acid: This is the most direct method, where a piperidine carboxylic acid is reacted with an alcohol.

-

Formation of the piperidine ring from a precursor already containing the ester functionality: This involves cyclization reactions where the ester group is present on the acyclic starting material.

This guide will primarily focus on the first approach, as it is the more common and versatile strategy. Key methods for the esterification of piperidine carboxylic acids include Fischer-Speier esterification, Steglich esterification, Mitsunobu reaction, and DCC/DIC coupling.

Synthesis of Piperidine Carboxylic Acid Precursors

Before delving into esterification, it is crucial to have access to the piperidine carboxylic acid precursors. The most common starting materials are pyridine carboxylic acids, which are catalytically hydrogenated to yield the corresponding piperidine derivatives.

Catalytic Hydrogenation of Pyridine Carboxylic Acid Esters

A common strategy involves the hydrogenation of a pyridine ester, which is then either used directly or hydrolyzed to the carboxylic acid for subsequent esterification with a different alcohol.

Experimental Protocol: Synthesis of Methyl Isonipecotate by Hydrogenation

Methyl isonipecotate can be synthesized by the reduction of methyl isonicotinate. One established method involves the use of a Ruthenium catalyst at elevated temperature and pressure.

-

Reaction: Methyl isonicotinate is dissolved in methanol.

-

Catalyst: Ruthenium catalyst is added.

-

Conditions: The reaction is carried out at a temperature of 100-150°C under hydrogen pressure.

-

Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield methyl isonipecotate.

Alternatively, the hydrochloride salt of the piperidine ester can be neutralized to obtain the free ester.

Experimental Protocol: Synthesis of Isonipecotic Acid Methyl Ester from its Hydrochloride [1]

This procedure describes the preparation of isonipecotic acid methyl ester from its hydrochloride salt.

-

Reactants: Isonipecotic acid methyl ester hydrochloride (43.7 g, 243 mmol) and potassium bicarbonate (24.3 g, 243 mmol).[1]

-

Procedure:

-

Dissolve the isonipecotic acid methyl ester hydrochloride in a minimal amount of water.[1]

-

Add the potassium bicarbonate to the solution.[1]

-

Warm the solution on a steam bath for 20 minutes.[1]

-

Evaporate the water in vacuo.[1]

-

Treat the residue with methanol and filter the mixture.[1]

-

Evaporate the filtrate in vacuo to obtain isonipecotic acid methyl ester as an oily yellow solid.[1]

-

Key Esterification Methodologies

The choice of esterification method depends on several factors, including the stability of the starting materials, the steric hindrance of the alcohol and carboxylic acid, and the desired scale of the reaction.

Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method. It is typically carried out by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Experimental Protocol: General Fischer Esterification of a Piperidine Carboxylic Acid

This protocol is a general representation of the Fischer esterification process.

-

Reactants:

-

Piperidine carboxylic acid (1.0 equiv.)

-

Alcohol (used as solvent, large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

-

Procedure:

-

To a solution of the piperidine carboxylic acid in the alcohol, cautiously add the concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

The residue is then worked up by neutralizing the acid catalyst, typically with a solution of sodium bicarbonate, and extracting the ester with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude ester, which can be further purified by distillation or chromatography.

-

Quantitative Data for Fischer Esterification

| Starting Material | Alcohol | Catalyst | Reaction Time | Yield | Reference |

| Nicotinic Acid | Methanol | H₂SO₄ | Reflux | High | |

| Adipic Acid | Ethanol | H₂SO₄ | - | - | [2] |

| Benzoic Acid | Methanol | H₂SO₄ | - | 90% | [3] |

Logical Relationship of Fischer Esterification

Caption: Fischer-Speier Esterification Mechanism.

Steglich Esterification

This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent, and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a milder alternative to Fischer esterification and is particularly useful for acid-sensitive substrates or sterically hindered alcohols.

Experimental Protocol: Steglich Esterification of N-Boc-Piperidine-4-carboxylic Acid

This protocol describes the synthesis of an ester from an N-protected piperidine carboxylic acid.

-

Reactants:

-

N-Boc-piperidine-4-carboxylic acid (1.0 equiv.)

-

Alcohol (1.1 equiv.)

-

DCC (1.1 equiv.)

-

DMAP (0.1 equiv.)

-

Dichloromethane (solvent)

-

-

Procedure:

-

Dissolve the N-Boc-piperidine-4-carboxylic acid, alcohol, and DMAP in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The byproduct, dicyclohexylurea (DCU), precipitates out and is removed by filtration.

-

The filtrate is washed with dilute acid and base to remove any remaining impurities.

-

The organic layer is dried and concentrated to afford the desired ester.

-

Quantitative Data for Steglich Esterification

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Yield | Reference |

| N-Boc-L-valine | - | EDCI | DMAP | - | - | [4] |

| Phenylacetic Acid | Benzyl Alcohol | Various | TEA | Various | - | [5] |

| Monoethyl fumarate | tert-Butyl alcohol | DCC | DMAP | CH₂Cl₂ | 76-81% | [6] |

Experimental Workflow for Steglich Esterification

Caption: Steglich Esterification Experimental Workflow.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol to an ester with inversion of stereochemistry. It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Experimental Protocol: General Mitsunobu Esterification [7][8]

This protocol outlines the general steps for a Mitsunobu reaction.

-

Reactants:

-

Piperidine carboxylic acid (1.0 equiv.)

-

Alcohol (1.0 equiv.)

-

Triphenylphosphine (1.5 equiv.)

-

DEAD or DIAD (1.5 equiv.)

-

Anhydrous THF (solvent)

-

-

Procedure:

-

Dissolve the piperidine carboxylic acid, alcohol, and triphenylphosphine in anhydrous THF.[8]

-

Cool the solution to 0 °C.[8]

-

Slowly add the DEAD or DIAD dropwise to the cooled solution.[8]

-

Allow the reaction to warm to room temperature and stir for several hours.[8]

-

The reaction is monitored for the formation of the triphenylphosphine oxide byproduct, which often precipitates.

-

The solvent is removed in vacuo, and the crude product is purified by column chromatography to separate the ester from the phosphine oxide and hydrazinedicarboxylate byproducts.

-

Quantitative Data for Mitsunobu Reaction

| Carboxylic Acid | Alcohol | Phosphine | Azodicarboxylate | Solvent | Yield | Reference |

| α-Hydroxy ester | HN₃ | PMe₃ | ADDP | THF | High | [9] |

| General | General | PPh₃ | DEAD/DIAD | THF | - | [7][8] |

Signaling Pathway of the Mitsunobu Reaction

Caption: Mitsunobu Reaction Mechanism.

DCC/DIC Coupling

Similar to Steglich esterification, direct coupling using DCC or DIC without the addition of DMAP can also effect esterification, although it is generally slower and may require heating. This method is often employed in peptide synthesis for forming ester bonds to resin supports.

Experimental Protocol: General DCC Coupling for Ester Synthesis

This protocol provides a general outline for DCC-mediated esterification.

-

Reactants:

-

Piperidine carboxylic acid (1.0 equiv.)

-

Alcohol (1.0-1.5 equiv.)

-

DCC (1.1 equiv.)

-

Solvent (e.g., Dichloromethane or DMF)

-

-

Procedure:

-

Dissolve the piperidine carboxylic acid and alcohol in the chosen solvent.

-

Add DCC to the solution.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

The precipitated DCU is removed by filtration.

-

The filtrate is washed and concentrated to yield the crude ester, which is then purified.

-

Quantitative Data for DCC/DIC Coupling

| Carboxylic Acid | Alcohol | Coupling Agent | Solvent | Yield | Reference |

| N-protected amino acid | - | DCC | - | - | [10] |

| General | General | DCC/DIC | Various | - | [11] |

Conclusion

The synthesis of piperidine esters is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of the optimal synthetic route depends on the specific substrate, desired scale, and available resources. For simple, robust esterifications, the Fischer-Speier method remains a viable option. For more sensitive or sterically demanding substrates, the milder conditions of the Steglich esterification or the Mitsunobu reaction are preferred. DCC/DIC coupling provides another valuable tool, particularly in the context of solid-phase synthesis. This guide has provided a comprehensive overview of these key methods, complete with detailed experimental protocols, comparative data, and mechanistic diagrams, to aid researchers in the efficient and successful synthesis of piperidine esters for their drug discovery and development endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. murov.info [murov.info]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]

- 10. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 11. peptide.com [peptide.com]

Exploring the Chemical Space of Piperidin-4-yl Pentanoate Analogs: A Technical Guide for Drug Discovery Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure for targeting a diverse range of biological macromolecules. Within this broad class of compounds, piperidin-4-yl pentanoate and its analogs represent a promising, yet underexplored, chemical space with significant therapeutic potential, particularly in the realm of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound analogs, with a focus on their activity as acetylcholinesterase (AChE) inhibitors. Detailed experimental protocols and visualizations are provided to aid researchers in the design and execution of their own investigations into this intriguing area of drug discovery.

The Piperidine Core: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a six-membered saturated heterocycle containing a nitrogen atom. Its prevalence in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. The nitrogen atom can be readily functionalized, providing a handle for modulating potency, selectivity, and pharmacokinetic profiles.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically commences with commercially available 4-hydroxypiperidine or its N-protected derivatives. The key synthetic step is the esterification of the 4-hydroxyl group with pentanoic acid or its activated derivatives. Modifications to the piperidine nitrogen and the pentanoate chain allow for the systematic exploration of the chemical space.

General Synthetic Scheme

A general and adaptable synthetic route to this compound analogs is outlined below. This scheme allows for the introduction of diversity at the piperidine nitrogen (R¹) and on the pentanoate chain (R²).

Caption: General synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-piperidin-4-yl pentanoate

This protocol provides a detailed method for the synthesis of a representative analog, 1-benzyl-piperidin-4-yl pentanoate.

Materials:

-

1-Benzyl-4-hydroxypiperidine

-

Pentanoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a solution of 1-benzyl-4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pentanoyl chloride (1.2 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-benzyl-piperidin-4-yl pentanoate.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Structure-Activity Relationships (SAR)

This compound analogs have been investigated for a range of biological activities, with a significant focus on their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.

Acetylcholinesterase Inhibition

Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, which can lead to improvements in cognitive function.[1]

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Piperidine Derivatives

| Compound ID | R¹ (N-substituent) | R² (Ester Group) | AChE IC₅₀ (µM) | Reference |

| 1 | H | Acetyl | - | [2] |

| 2 | Methyl | Acetyl | - | [2] |

| 3 | Benzyl | - | 12.55 (as piperidinone) | [3] |

| 4 | H | Spectaline-derived | 7.32 | [2] |

| 5 | H | Acetyl-spectaline-derived | 15.1 | [2] |

Note: Data for directly analogous piperidin-4-yl alkanoates is limited in the public domain. The table presents data for structurally related piperidine derivatives to illustrate the potential for AChE inhibition within this class of compounds.

Structure-Activity Relationship (SAR) Exploration

The exploration of the chemical space around the this compound core involves systematic modifications to understand the impact of different structural features on biological activity.

Caption: Key areas for SAR exploration in this compound analogs.

-

N-Substituent (R¹): The nature of the substituent on the piperidine nitrogen is crucial for activity. Aromatic and benzyl groups can engage in π-π stacking or hydrophobic interactions with the active site of AChE. The basicity of the nitrogen also plays a role in the interaction with the anionic subsite of the enzyme.

-

Pentanoate Chain (R²): The length and branching of the ester chain can influence the binding affinity and selectivity. While specific SAR data for varying alkanoate chain lengths is sparse, it is hypothesized that the pentanoate moiety provides a balance of lipophilicity and size to fit within the active site gorge of AChE.

-

Piperidine Ring: The conformation of the piperidine ring (chair vs. boat/twist-boat) can affect the orientation of the substituents and their interactions with the target protein.

Key Experimental Assays

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring AChE activity.

Principle: Acetylthiocholine is used as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)

-

AChE solution (1 U/mL in phosphate buffer)

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or buffer for control), and 10 µL of the AChE solution.

-

Incubate the plate at 25 °C for 10 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is critical. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), provide a high-throughput method to predict BBB penetration.

Principle: The PAMPA model consists of a donor and an acceptor chamber separated by a porous filter coated with a lipid solution that mimics the BBB. The test compound is added to the donor chamber, and after an incubation period, the concentration of the compound in both chambers is measured to determine its permeability.

Detailed Protocol:

-

Plate Preparation:

-

Coat the filter of a 96-well filter plate (donor plate) with a brain lipid solution (e.g., porcine brain lipid in dodecane).

-

Add buffer to the wells of a 96-well acceptor plate.

-

-

Assay Procedure:

-

Place the lipid-coated filter plate on top of the acceptor plate, ensuring the filter is in contact with the buffer in the acceptor wells.

-

Add the test compound solution to the donor wells.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Sample Analysis:

-

After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

-

-

Data Analysis:

-

Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * V_A / (Area * time) where [drug]acceptor is the drug concentration in the acceptor well, [drug]equilibrium is the concentration at equilibrium, V_A is the volume of the acceptor well, Area is the filter area, and time is the incubation time.

-

Signaling Pathways and Mechanism of Action

Acetylcholinesterase inhibitors exert their therapeutic effects by modulating the cholinergic signaling pathway, which is significantly impaired in Alzheimer's disease.

Cholinergic Signaling Pathway

Caption: Simplified diagram of the cholinergic signaling pathway.

In a healthy cholinergic synapse, acetylcholine is synthesized from choline and acetyl-CoA by choline acetyltransferase (ChAT). It is then packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential. ACh binds to and activates postsynaptic muscarinic and nicotinic receptors, propagating the nerve signal. Acetylcholinesterase rapidly hydrolyzes ACh into choline and acetate, terminating the signal. The choline is then taken back up into the presynaptic neuron for recycling.

Mechanism of Acetylcholinesterase Inhibition

Caption: Mechanism of action of acetylcholinesterase inhibitors.

This compound analogs, as competitive inhibitors of AChE, bind reversibly to the active site of the enzyme. This binding prevents the natural substrate, acetylcholine, from accessing the active site, thereby inhibiting its hydrolysis. The result is an increased concentration of ACh in the synaptic cleft, leading to enhanced and prolonged activation of postsynaptic cholinergic receptors. This amplification of cholinergic signaling can help to compensate for the loss of cholinergic neurons in Alzheimer's disease.

Conclusion and Future Directions

The chemical space of this compound analogs holds significant promise for the development of novel therapeutics, particularly for neurodegenerative disorders. Their potential as acetylcholinesterase inhibitors has been highlighted, but further exploration is warranted to fully elucidate their pharmacological profile. Future research should focus on:

-

Systematic SAR studies: A comprehensive investigation of the impact of varying the ester chain length and the N-substituent on AChE inhibitory activity and selectivity is needed.

-

Exploration of other targets: The versatility of the piperidine scaffold suggests that these analogs may have activity at other relevant CNS targets.

-

In vivo evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the information and protocols provided in this guide, researchers can effectively navigate the chemical space of this compound analogs and contribute to the discovery of new and improved treatments for debilitating diseases.

References

Methodological & Application

Application Note: Synthesis of Novel Helicase Inhibitors Utilizing a Piperidin-4-yl Moiety

Audience: Researchers, scientists, and drug development professionals.

Introduction

Helicases are essential enzymes that unwind nucleic acid duplexes and are ubiquitously involved in DNA and RNA metabolism, including replication, repair, and recombination. Their critical role in these processes makes them attractive targets for the development of novel therapeutics, particularly in the fields of oncology and virology. The development of small molecule inhibitors that can selectively target specific helicases is an area of intense research. While a wide array of heterocyclic scaffolds have been explored for helicase inhibition, the utility of piperidin-4-yl derivatives as a core structural element is an emerging area of interest. This application note explores the potential synthetic application of piperidin-4-yl containing compounds in the design and synthesis of novel helicase inhibitors.

While direct evidence for the use of piperidin-4-yl pentanoate in helicase inhibitor synthesis is not prominently documented in publicly available literature, the broader class of piperidin-4-yl derivatives has been successfully incorporated into various enzyme inhibitors. For instance, derivatives of piperidin-4-yl-aminopyrimidine have shown potent activity as non-nucleoside HIV-1 reverse transcriptase inhibitors[1]. This demonstrates the utility of the piperidine scaffold in targeting enzymatic activity.

This document provides a generalized protocol and conceptual framework for the synthesis of potential helicase inhibitors incorporating a piperidin-4-yl moiety, based on established synthetic methodologies for related enzyme inhibitors.

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual synthetic pathway for the generation of a library of potential helicase inhibitors featuring a piperidin-4-yl core. This pathway is a hypothetical model based on common organic synthesis reactions and is intended to serve as a template for further development.

Caption: Conceptual workflow for the synthesis of piperidin-4-yl based helicase inhibitors.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps outlined in the conceptual pathway. These should be adapted and optimized based on the specific properties of the chosen R-groups.

Reductive Amination for the Synthesis of N-Substituted Piperidin-4-amine (Intermediate E)

Objective: To synthesize the core N-substituted piperidin-4-amine intermediate.

Materials:

-

Piperidin-4-one hydrochloride

-

Substituted amine (R1-NH2)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of piperidin-4-one hydrochloride (1.0 eq) and the desired substituted amine (1.1 eq) in dry DCE or THF, add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-substituted piperidin-4-amine.

Amide Coupling for the Synthesis of the Final Piperidin-4-yl Amide Derivative (Product G)

Objective: To couple the N-substituted piperidin-4-amine intermediate with a carboxylic acid to form the final product.

Materials:

-

N-Substituted Piperidin-4-amine (Intermediate E)

-

Substituted carboxylic acid (R2-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted carboxylic acid (1.1 eq) in dry DMF or DCM.

-

Add HATU or HBTU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes to activate the carboxylic acid.

-

Add the N-substituted piperidin-4-amine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final piperidin-4-yl amide derivative.

Data Presentation

As this is a conceptual framework, experimental data is not available. However, upon synthesis and biological evaluation of a library of compounds, the following table format is recommended for presenting the data to facilitate structure-activity relationship (SAR) analysis.

| Compound ID | R1-Substituent | R2-Substituent | Helicase Inhibition (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |

| Example-1 | 4-Chlorophenyl | 2-Furyl | Data | Data | Data |

| Example-2 | 3-Methoxyphenyl | Thiophen-2-yl | Data | Data | Data |

| ... | ... | ... | ... | ... | ... |

Signaling Pathway Visualization

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a novel helicase inhibitor. Specific helicases are involved in various DNA/RNA metabolic pathways, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells or inhibition of viral replication.

Caption: Hypothetical mechanism of action for a piperidin-4-yl based helicase inhibitor.

Conclusion

This application note provides a foundational framework for the synthesis and evaluation of novel helicase inhibitors incorporating a piperidin-4-yl scaffold. The provided protocols are generalized and will require optimization for specific target compounds. The successful application of piperidin-4-yl derivatives in other enzyme inhibitors suggests that this structural motif holds promise for the development of novel and potent helicase inhibitors. Further research and experimental validation are necessary to explore the full potential of this chemical class in targeting helicases for therapeutic benefit.

References

Application Notes and Protocols for Piperidin-4-yl Pentanoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The piperidine ring is a versatile structural motif that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Piperidin-4-yl pentanoate, an ester derivative of 4-hydroxypiperidine, represents a lipophilic modification of the parent alcohol. This alteration can influence the compound's ability to cross biological membranes and may serve as a prodrug moiety, releasing the active 4-hydroxypiperidine upon hydrolysis by endogenous esterases. These application notes provide an overview of the potential uses of this compound in medicinal chemistry, based on the activities of structurally similar piperidine derivatives. Detailed protocols for its synthesis and evaluation in relevant biological assays are also presented.

Potential Applications in Medicinal Chemistry

Based on structure-activity relationship (SAR) studies of related piperidine compounds, this compound and its analogs are being explored for a variety of therapeutic applications. The introduction of an alkyl ester at the 4-position of the piperidine ring can modulate the compound's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.

Antimicrobial and Antifungal Agents

Piperidine derivatives bearing alkyl chains have demonstrated significant antimicrobial and antifungal activity. The length of the alkyl chain can influence the potency of these compounds. While specific data for the pentanoate ester is not available, studies on related N-alkyl piperidinium compounds suggest that a medium-length alkyl chain can be optimal for disrupting microbial membranes.

Central Nervous System (CNS) Agents

The piperidine scaffold is a common feature in many centrally acting drugs. The lipophilicity of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for modification into various CNS-active agents, including analgesics. For instance, substituted benzoic acid esters of 1-methyl-4-piperidinol have shown analgesic activity comparable to morphine and codeine[1]. The ester group can influence the interaction with CNS receptors and metabolic stability in the brain.

Enzyme Inhibition

Piperidine derivatives have been investigated as inhibitors for a range of enzymes. For example, 2-(piperidin-4-yl)acetamide derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation. The ester functionality of this compound could be explored for its potential to interact with the active sites of various enzymes.

Quantitative Data for Structurally Similar Piperidine Derivatives

The following tables summarize quantitative biological data for piperidine derivatives that are structurally related to this compound. This data can serve as a reference for predicting the potential activity of this compound and for designing new analogs.

Table 1: Antimicrobial Activity of N-Alkyl Piperidine Derivatives

| Compound (Structure) | Alkyl Chain Length | Test Organism | MIC (μg/mL) | Reference |

| N-Dodecyl-1-phenethylpiperidin-4-amine | C12 | Candida albicans | 2 | [2][3] |

| N-Dodecyl-1-phenethylpiperidin-4-amine | C12 | Aspergillus fumigatus | 4 | [2][3] |

| 1-Benzyl-N-dodecylpiperidin-4-amine | C12 | Candida albicans | 2 | [2][3] |

| 1-Benzyl-N-dodecylpiperidin-4-amine | C12 | Aspergillus fumigatus | 4 | [2][3] |

Note: The data above is for N-alkylated 4-aminopiperidines, which are structurally distinct from this compound but illustrate the effect of alkyl chain length on antimicrobial activity.

Table 2: Analgesic Activity of Piperidine Derivatives

| Compound | Assay | Potency (ED50, mg/kg) | Reference |

| Substituted benzoic acid esters of 1-methyl-4-piperidinol | Mouse hot-plate | In the range of morphine-codeine | [1] |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Tail flick test (rats) | Significant analgesic activity at 50 mg/kg | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the esterification of 4-hydroxypiperidine with pentanoyl chloride.

Materials:

-

N-Boc-4-hydroxypiperidine

-

Pentanoyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

N-Protection: Start with N-Boc-4-hydroxypiperidine to avoid side reactions at the piperidine nitrogen.

-

Esterification:

-

Dissolve N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add pentanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-